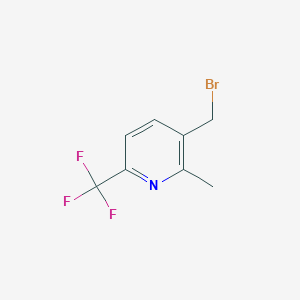

3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3N/c1-5-6(4-9)2-3-7(13-5)8(10,11)12/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBILXBRMQFSGML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70733151 | |

| Record name | 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70733151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917396-30-6 | |

| Record name | 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=917396-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70733151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine, a pivotal building block for drug discovery and agrochemical development. The trifluoromethylpyridine motif is of significant interest due to its ability to enhance metabolic stability, lipophilicity, and binding affinity in bioactive molecules.[1] This document delineates a robust, two-stage synthetic strategy, beginning with the construction of the core intermediate, 2,3-dimethyl-6-(trifluoromethyl)pyridine, via a Sandmeyer-type trifluoromethylation, followed by a highly selective free-radical bromination. The causality behind critical process parameters, reaction selectivity, and protocol validation is explained in detail to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of the Target Moiety

The incorporation of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a well-established strategy in medicinal and agricultural chemistry.[2] The unique electronic properties of the CF₃ group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The target molecule, 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine, combines this valuable functional group with a reactive bromomethyl handle, making it an exceptionally versatile intermediate for introducing the 2-methyl-6-(trifluoromethyl)pyridin-3-ylmethyl moiety into a diverse range of molecular architectures.

Part 1: Synthetic Strategy and Retrosynthetic Analysis

A logical and efficient synthesis of the target molecule hinges on a two-step approach that separates the introduction of the stable trifluoromethyl group from the installation of the more reactive bromomethyl function.

The retrosynthetic analysis reveals the most practical disconnection at the C-Br bond of the bromomethyl group, identifying 2,3-dimethyl-6-(trifluoromethyl)pyridine as the key precursor. This intermediate can, in turn, be disconnected at the C-CF₃ bond, tracing back to a readily available aminolutidine derivative. This strategy avoids the complexities of building the pyridine ring from acyclic precursors and leverages well-established, high-yielding transformations.

Caption: Retrosynthetic pathway for the target molecule.

This approach is advantageous for two primary reasons:

-

Robustness: It utilizes classic, reliable reactions—Sandmeyer and free-radical bromination—that are well-documented and scalable.

-

Selectivity: It strategically addresses the key challenge of regioselectivity in the final bromination step after the stable trifluoromethyl group is securely in place.

Part 2: Synthesis of the Key Intermediate: 2,3-Dimethyl-6-(trifluoromethyl)pyridine

The installation of the trifluoromethyl group is most effectively achieved via a Sandmeyer-type reaction, which transforms an aromatic amine into the desired CF₃-substituted arene through a diazonium salt intermediate.[3][4] This method offers mild reaction conditions and broad functional group tolerance compared to harsher, classical fluorination techniques.[2][5]

The transformation proceeds in two conceptual stages, which can often be performed in a single pot:

-

Diazotization: The primary amine (6-amino-2,3-dimethylpyridine) is converted to a diazonium salt using a nitrosating agent, typically sodium nitrite in an acidic medium or an alkyl nitrite like tert-butyl nitrite.

-

Trifluoromethylation: The diazonium salt is then treated with a trifluoromethyl source in the presence of a copper catalyst. Modern protocols often use reagents like TMSCF₃ (trimethyl(trifluoromethyl)silane) with a copper(I) salt, which is a convenient and effective system.[6]

Caption: Workflow for Sandmeyer trifluoromethylation.

Detailed Experimental Protocol: Synthesis of 2,3-Dimethyl-6-(trifluoromethyl)pyridine

Disclaimer: This protocol must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment. Diazonium salts can be explosive when isolated and dry; handle with extreme caution.

Materials & Reagents

| Reagent/Material | M.W. ( g/mol ) | Quantity (mmol) | Equiv. |

| 6-Amino-2,3-dimethylpyridine | 122.17 | 50.0 | 1.0 |

| Copper(I) iodide (CuI) | 190.45 | 5.0 | 0.1 |

| Trimethyl(trifluoromethyl)silane (TMSCF₃) | 142.22 | 75.0 | 1.5 |

| tert-Butyl nitrite (t-BuONO) | 103.12 | 65.0 | 1.3 |

| Acetonitrile (MeCN), anhydrous | 41.05 | 250 mL | - |

Procedure:

-

To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 6-amino-2,3-dimethylpyridine (6.11 g, 50.0 mmol) and copper(I) iodide (0.95 g, 5.0 mmol).

-

Evacuate and backfill the flask with nitrogen three times. Add anhydrous acetonitrile (250 mL) via cannula.

-

Cool the resulting suspension to 0 °C in an ice-water bath.

-

Add trimethyl(trifluoromethyl)silane (TMSCF₃) (10.67 g, 75.0 mmol) dropwise to the stirred suspension over 10 minutes, maintaining the internal temperature below 5 °C.

-

Add tert-butyl nitrite (6.70 g, 65.0 mmol) dropwise over 30 minutes. Vigorous gas evolution (N₂) will be observed. Ensure the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC or GC-MS until the starting amine is consumed.

-

Upon completion, quench the reaction by slowly pouring it into a saturated aqueous solution of ammonium chloride (200 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2,3-dimethyl-6-(trifluoromethyl)pyridine as a clear oil. A typical yield is 75-85%.

Part 3: Selective Benzylic Bromination

The final step is the conversion of the 3-methyl group to a bromomethyl group. This is achieved via a free-radical halogenation known as the Wohl-Ziegler reaction, which typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator.[7]

Causality of Selectivity: The critical challenge in this step is achieving selective bromination at the 3-methyl position over the 2-methyl position. Two factors govern this selectivity:

-

Steric Hindrance: The 2-methyl group is significantly more sterically hindered due to its proximity to the pyridine nitrogen atom. The approaching bromine radical faces less steric clash when attacking the 3-methyl group.

-

Electronic Effects: While both positions are "benzylic" (or more accurately, "pyridylic"), the stability of the resulting radical intermediates is key. The strongly electron-withdrawing CF₃ group at the 6-position deactivates the entire pyridine ring, which helps prevent competitive electrophilic aromatic bromination.[8] The radical formed at the 3-position is generally more stable and accessible than the one at the 2-position in similar systems.[9]

Using NBS is crucial as it maintains a low, steady-state concentration of molecular bromine (Br₂), which disfavors ionic reaction pathways (like electrophilic addition to the ring) and promotes the desired radical chain mechanism.[10]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Copper-promoted Sandmeyer trifluoromethylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sandmeyer Trifluoromethylation [organic-chemistry.org]

- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 8. theses.gla.ac.uk [theses.gla.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

physicochemical properties of 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine

An In-Depth Technical Guide to the Physicochemical Properties and Applications of 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine

Executive Summary

3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine is a halogenated heterocyclic compound of significant interest to the chemical, pharmaceutical, and agrochemical research sectors. Its unique structure combines three key functional motifs: a pyridine core, a reactive bromomethyl group, and a trifluoromethyl group. The pyridine ring is a prevalent scaffold in numerous FDA-approved drugs, while the trifluoromethyl group is a critical substituent in modern drug design for enhancing metabolic stability, lipophilicity, and binding affinity.[1][2][3] The bromomethyl group serves as a versatile electrophilic handle, enabling the covalent linkage of the trifluoromethylpyridine moiety to a wide array of molecules.

This technical guide provides a comprehensive overview of the known physicochemical properties, analytical characterization protocols, chemical reactivity, and handling considerations for 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine. It is intended to serve as a vital resource for researchers, medicinal chemists, and drug development professionals leveraging this powerful synthetic building block.

Introduction and Molecular Overview

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, can profoundly alter a compound's electronic properties, pKa, conformation, and resistance to oxidative metabolism.[1] When appended to a pyridine ring, a structure renowned for its presence in pharmaceuticals, it creates a "privileged" scaffold for drug discovery.[2]

3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine, CAS Number 917396-30-6, embodies this design philosophy.[4][5][6] The molecule is an essential intermediate, designed for reactivity. The C-Br bond in the bromomethyl group is polarized and susceptible to nucleophilic attack, making it an ideal anchor point for constructing more complex molecular architectures.

Caption: Chemical structure and key functional motifs of the molecule.

Core Physicochemical Properties

Quantitative data for this specific compound is not widely published in peer-reviewed literature; however, information from chemical suppliers and databases provides a solid foundation.

| Property | Value | Source |

| CAS Registry Number | 917396-30-6 | [4][5][6] |

| Molecular Formula | C₈H₇BrF₃N | [4][5][6] |

| Molecular Weight | 254.05 g/mol | [4][5][7] |

| Canonical SMILES | CC1=C(C=CC(=N1)C(F)(F)F)CBr | [5] |

| Physical Form | Likely a liquid or low-melting solid at STP | Inferred from related compounds[8] |

| Purity (Typical) | ≥95% | [4] |

| Flash Point | 48 °C (for the related compound 3-(Bromomethyl)-2-chloro-6-(trifluoromethyl)pyridine) | [5] |

2.1. Molecular Structure and Identifiers The compound is systematically named 3-(bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine. Its structure has been confirmed through standard analytical techniques by various commercial suppliers.

2.2. Physical State and Solubility While the melting and boiling points are not publicly documented, related structures such as 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine exist as liquids at room temperature.[8] Therefore, it is reasonable to predict that the title compound is also a liquid or a solid with a low melting point.

Based on its structure—a largely nonpolar organic molecule with a single hydrogen bond acceptor (the pyridine nitrogen)—it is expected to be soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate, tetrahydrofuran (THF), and acetone. Its solubility in aqueous media is predicted to be low.

Analytical Characterization and Structural Verification

As a Senior Application Scientist, establishing the identity, purity, and stability of a starting material is paramount. The following protocols represent a self-validating system for the comprehensive characterization of this compound.

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. calpaclab.com [calpaclab.com]

- 5. biosynth.com [biosynth.com]

- 6. chemwhat.com [chemwhat.com]

- 7. 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine - CAS:917396-30-6 - 北京欣恒研科技有限公司 [konoscience.com]

- 8. Dimethyl 2-bromomalonate | CymitQuimica [cymitquimica.com]

3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine CAS number 917396-30-6

An In-Depth Technical Guide to 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine

Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine, CAS Number 917396-30-6, a key building block in modern medicinal chemistry. The document details its physicochemical properties, outlines a robust synthetic route, and explores its core reactivity as an electrophilic intermediate. Particular emphasis is placed on its application in the synthesis of high-value compounds, such as P2X7 receptor antagonists, highlighting its significance for drug discovery programs targeting neurological and inflammatory diseases. This guide includes detailed, field-tested protocols, safety and handling procedures, and mechanistic insights to enable researchers to effectively and safely utilize this versatile reagent in their work.

Introduction: A Strategically Designed Building Block

In the landscape of drug discovery, the strategic incorporation of fluorine atoms and substituted pyridine rings can profoundly influence a molecule's pharmacological profile. The trifluoromethyl (-CF3) group is a well-established bioisostere for groups like isopropyl or chloro, and its introduction often enhances metabolic stability, membrane permeability, and binding affinity by altering lipophilicity and electronic properties.[1][2]

3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine is a trifunctional reagent designed to leverage these benefits. It combines:

-

A pyridine scaffold , common in many bioactive molecules.

-

A trifluoromethyl group at the 6-position to modulate basicity and confer metabolic stability.

-

A methyl group at the 2-position, which can influence steric interactions and fine-tune electronic properties.

-

A highly reactive bromomethyl group at the 3-position, which serves as a potent electrophilic handle for facile derivatization via nucleophilic substitution reactions.

This combination makes it an invaluable intermediate for constructing complex molecular architectures, particularly in the synthesis of novel therapeutics.

Physicochemical & Spectroscopic Data

Accurate characterization is the foundation of reproducible science. The key properties of this reagent are summarized below.

| Property | Value | Source |

| CAS Number | 917396-30-6 | [3][4][5] |

| Molecular Formula | C₈H₇BrF₃N | [3][4] |

| Molecular Weight | 254.05 g/mol | [3][4] |

| IUPAC Name | 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine | Biosynth[3] |

| Synonyms | Pyridine, 3-(bromomethyl)-2-methyl-6-(trifluoromethyl)- | Fisher Scientific[4] |

| Appearance | Not specified, but related compounds are liquids at RT | - |

| Flash Point | 48 °C | Biosynth[3] |

| Predicted XlogP | 2.7 | PubChem[6] |

Spectroscopic Profile (Predicted) While experimental spectra are lot-specific, computational tools provide valuable reference points for quality control.

| Adduct | Predicted m/z | Source |

| [M+H]⁺ | 253.97868 | PubChem[6] |

| [M+Na]⁺ | 275.96062 | PubChem[6] |

| [M-H]⁻ | 251.96412 | PubChem[6] |

Synthesis Pathway and Methodology

The most direct and industrially scalable approach to 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine involves the selective radical bromination of its methyl precursor, 2,3-dimethyl-6-(trifluoromethyl)pyridine. This method is favored for its atom economy and the reliability of benzylic-type halogenations.

Caption: Proposed synthesis of the title compound via radical bromination.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on standard radical bromination methodologies for analogous structures. Researchers should perform initial small-scale trials to optimize conditions.

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,3-dimethyl-6-(trifluoromethyl)pyridine (1.0 eq).

-

Reagent Addition: Dissolve the starting material in a suitable anhydrous solvent such as carbon tetrachloride (CCl₄) or 1,2-dichloroethane (DCE). Add N-Bromosuccinimide (NBS, 1.05 eq). Causality: NBS is chosen as the bromine source because it allows for a low, controlled concentration of Br₂ to be maintained, minimizing side reactions.

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, 0.02 eq) or benzoyl peroxide (BPO). Causality: The initiator is required to generate the initial bromine radical that propagates the chain reaction at the benzylic-like methyl group, which is the most susceptible to radical abstraction.

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours. The disappearance of the starting material and the formation of a less polar spot indicates conversion. Succinimide, a byproduct, will float to the surface.

-

Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash it with a small amount of the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Reactivity and Applications in Drug Discovery

The utility of this reagent is centered on the reactivity of the bromomethyl group, which acts as a potent electrophile in S_N2 reactions.

Sources

An In-depth Technical Guide on the Reactivity of the Bromomethyl Group in Trifluoromethylpyridines

Abstract: Trifluoromethylpyridine scaffolds are of paramount importance in modern medicinal chemistry and agrochemistry, offering unique physicochemical properties that enhance the efficacy of active ingredients.[1] The introduction of a bromomethyl group to this scaffold creates a versatile synthetic handle, enabling a wide array of subsequent chemical transformations. This guide provides a comprehensive technical overview of the reactivity of the bromomethyl group in trifluoromethylpyridines. We will delve into the underlying electronic principles governing its reactivity, explore the primary reaction classes, and provide field-proven experimental protocols for researchers, scientists, and drug development professionals.

The Core Principle: Electronic Activation of the C-Br Bond

The reactivity of the bromomethyl group (-CH₂Br) is fundamentally dictated by the electronic landscape of the trifluoromethylpyridine ring. Two key features synergistically enhance the electrophilicity of the methylene carbon, making it highly susceptible to nucleophilic attack.

-

Inductive Effect of the Trifluoromethyl Group (-CF₃): The -CF₃ group is one of the most powerful electron-withdrawing groups used in organic chemistry.[2] Its strong negative inductive effect (σI ≈ 0.42) significantly polarizes the pyridine ring, which in turn withdraws electron density from the attached bromomethyl group.[3] This effect increases the partial positive charge on the methylene carbon, making it a prime target for nucleophiles.

-

Aza-Benzylic Activation: Analogous to a benzylic position, the methylene group is adjacent to an aromatic system (the pyridine ring). The electron-withdrawing nature of the pyridine nitrogen atom further activates this position for nucleophilic substitution.[4] This is particularly pronounced when the bromomethyl group is at the 2- or 4-position relative to the nitrogen.

This dual activation renders the bromomethyl group significantly more reactive than a standard alkyl bromide and primes it for efficient substitution reactions, typically following an Sₙ2 mechanism.

Diagram: Electronic Effects on the Bromomethyl Group

The following diagram illustrates the key electronic factors that activate the C-Br bond in a representative 2-(bromomethyl)-5-(trifluoromethyl)pyridine molecule.

Caption: Electronic activation of the bromomethyl-C-Br bond.

Nucleophilic Substitution (Sₙ2) Reactions: The Workhorse Transformation

The most prevalent reaction involving the bromomethyl group on trifluoromethylpyridines is the bimolecular nucleophilic substitution (Sₙ2) reaction.[5] This pathway is favored due to the primary nature of the electrophilic carbon, which minimizes steric hindrance.[6][7][8]

Mechanistic Considerations

The Sₙ2 reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group.[5] The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.

Diagram: Sₙ2 Reaction Workflow

Caption: General experimental workflow for an Sₙ2 reaction.

Key Factors for Success

Optimizing Sₙ2 reactions on these substrates requires careful consideration of several factors:

-

The Nucleophile: Stronger, negatively charged nucleophiles generally lead to faster reaction rates.[6][9] The choice of nucleophile dictates the resulting functional group (e.g., phenols yield ethers, amines yield secondary/tertiary amines, thiols yield thioethers).

-

The Solvent: Polar aprotic solvents like DMF, acetonitrile, and acetone are ideal.[5][6] They effectively solvate the counter-ion of the nucleophile without forming a strong hydrogen-bonding cage around the nucleophile itself, thereby enhancing its reactivity.[8][9]

-

The Base: When using neutral nucleophiles like phenols or thiols, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) is required to deprotonate the nucleophile in situ, generating the more reactive anionic species.

-

Temperature: Reactions are often performed at room temperature to moderately elevated temperatures (e.g., 50-80 °C) to achieve a reasonable reaction rate without promoting side reactions.

Data Summary: Representative Sₙ2 Reactions

The following table summarizes typical conditions for Sₙ2 reactions with various nucleophiles.

| Nucleophile Type | Example Nucleophile | Base | Solvent | Temp. (°C) | Typical Time (h) | Product Type |

| Amine | Isopropylamine | K₂CO₃ | Acetonitrile | 80 | 12 | Secondary Amine |

| Phenol | 4-Methoxyphenol | Cs₂CO₃ | DMF | 25-50 | 4-16 | Aryl Ether |

| Thiol | Thiophenol | K₂CO₃ | DMF | 25 | 2-6 | Thioether |

| Carboxylate | Sodium Acetate | N/A | DMSO | 60 | 8 | Ester |

| Cyanide | Sodium Cyanide | N/A | DMSO | 50 | 12 | Nitrile |

Note: Reaction conditions are generalized and may require optimization for specific isomers of bromomethyl-trifluoromethylpyridine.

Field-Proven Experimental Protocol: Williamson Ether Synthesis

This protocol describes a typical procedure for the synthesis of an aryl ether from a bromomethyl-trifluoromethylpyridine and a phenol.

Materials:

-

2-(Bromomethyl)-5-(trifluoromethyl)pyridine (1.0 eq)

-

4-Methoxyphenol (1.1 eq)

-

Cesium Carbonate (Cs₂CO₃) (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-methoxyphenol (1.1 eq) and cesium carbonate (1.5 eq).

-

Add anhydrous DMF to create a solution with a concentration of approximately 0.5 M with respect to the limiting reagent.

-

Stir the suspension at room temperature for 15 minutes.

-

Add a solution of 2-(bromomethyl)-5-(trifluoromethyl)pyridine (1.0 eq) in a small amount of anhydrous DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion (typically 4-12 hours), carefully quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ether product.

Radical and Metal-Catalyzed Reactions

While Sₙ2 reactions are dominant, the bromomethyl group can also participate in other important transformations.

Radical Reactions

The C-Br bond can be cleaved homolytically under radical conditions. While less common for synthetic applications starting from the bromomethyl compound, understanding this reactivity is crucial. For instance, the synthesis of these starting materials often involves radical bromination of the corresponding methyl-trifluoromethylpyridine. Furthermore, trifluoromethyl radicals themselves are key species in various organic reactions.[10][11] Defluorinative functionalization of trifluoromethyl groups can also proceed via radical intermediates.[12]

Metal-Catalyzed Cross-Coupling

The reactivity of the benzylic-type C(sp³)-Br bond differs from the aromatic C(sp²)-Br bond. While palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig typically target C(sp²)-X bonds,[4][13][14][15][16] the C(sp³)-Br bond of the bromomethyl group can also participate in certain coupling reactions, though this is less common and often requires specific catalyst systems. The differential reactivity allows for selective functionalization if other halides are present on the pyridine ring.[17] For example, a C(sp²)-Br bond can be selectively coupled while leaving a C(sp³)-Cl bond intact.[14]

Conclusion and Future Perspectives

The bromomethyl group on a trifluoromethylpyridine ring is a highly activated and versatile functional group, primarily driven by the potent electron-withdrawing effects of both the trifluoromethyl group and the pyridine nitrogen. Its reactivity is dominated by the Sₙ2 pathway, providing a robust and reliable method for introducing a wide variety of molecular fragments essential for drug discovery and development.[18][19] A thorough understanding of the factors governing these reactions—nucleophile strength, solvent choice, and temperature—is critical for achieving high-yield, selective transformations. As the demand for complex, highly functionalized heterocyclic compounds continues to grow, the strategic manipulation of the bromomethyl group on trifluoromethylpyridines will remain a cornerstone of modern synthetic chemistry.

References

- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Navigating Reactivity: A Comparative Guide to Bromo-Trifluoromethyl-Pyridine Isomers. (n.d.). Benchchem.

- A Comparative Analysis of the Electronic Effects of Trifluoromethylpyridine Isomers. (n.d.). Benchchem.

- The Role of Trifluoromethylated Pyridines in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI.

- Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Bromo-2-(bromomethyl)-4-chlorobenzene. (n.d.). Benchchem.

- Factors affecting rate of nucleophilic substitution reactions. (n.d.). Organic Chemistry 1: An open textbook.

- Application Note and Protocol: Nucleophilic Substitution of the Bromomethyl Group. (n.d.). Benchchem.

- Superelectrophiles and the effects of trifluoromethyl substituents. (n.d.). PubMed Central.

- Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. (n.d.). ResearchGate.

- Factors affecting the SN2 Reaction. (2021). Chemistry LibreTexts.

- Experiment 7 — Nucleophilic Substitution. (n.d.). Chem 21.

- Characteristics of the SN2 Reaction. (n.d.). Fundamentals of Organic Chemistry-OpenStax Adaptation - Penn State Pressbooks.

- Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. (2015). Chemical Science (RSC Publishing). DOI: 10.1039/C5SC02983J.

- A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. (2023). PubMed Central.

- A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. (2023). Organic Letters - ACS Publications.

- BENZYLIC EFFECT IN SN2 REACTIONS. (n.d.). comporgchem.com.

- Factors Affecting SN2 Reactions. (2018). YouTube.

- Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. (n.d.). PubMed Central.

- Transition Metal Catalyzed Coupling Reactions. (n.d.). University of Pennsylvania.

- Transition Metal Catalyzed Cross-Coupling Reactions. (2020). MDPI.

- The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Laboratory. (n.d.). Liberty University.

- Cross-coupling reaction. (n.d.). Wikipedia.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). mdpi.com.

- Organic 2 Lab ACHM 223 Experiment- Nucleophilic Substitution Reactions. (2019). YouTube.

- Reactions of trifluoromethyl radicals with iodine, bromine and hydrogen bromide. (1965). Transactions of the Faraday Society (RSC Publishing). DOI: 10.1039/TF9656100866.

- Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. (n.d.). ResearchGate.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI.

- Preparation of (trifluoromethyl)pyridines. (n.d.). Google Patents.

- C–F bond functionalizations of trifluoromethyl groups via radical intermediates. (2022). beilstein-journals.org.

- Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine. (n.d.). Google Patents.

- Three-component Minisci reaction involving trifluoromethyl radicals promoted by TBHP. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. (n.d.). Benchchem.

- What is Nucleophilic Substitution?. (2023). Chemistry LibreTexts.

- Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. (n.d.). New Journal of Chemistry (RSC Publishing).

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 7. 7.3 Characteristics of the SN2 Reaction – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Reactions of trifluoromethyl radicals with iodine, bromine and hydrogen bromide - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 11. Three-component Minisci reaction involving trifluoromethyl radicals promoted by TBHP - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. ccspublishing.org.cn [ccspublishing.org.cn]

- 13. researchgate.net [researchgate.net]

- 14. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 16. mdpi-res.com [mdpi-res.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

The Versatile Building Block: A Technical Guide to 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Within the arsenal of fluorinated building blocks, pyridines bearing a trifluoromethyl group have garnered significant attention. This technical guide focuses on a particularly valuable, yet underexplored, reagent: 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine . We will delve into the synthetic rationale for its use, explore its potential applications in the construction of diverse molecular scaffolds, and provide insights into the structure-activity relationships that its unique substitution pattern can influence. While direct, published applications of this specific reagent are nascent, this guide will extrapolate from the well-established chemistry of related compounds to provide a forward-looking perspective on its potential in drug discovery.

Introduction: The Strategic Advantage of the 2-Methyl-6-(trifluoromethyl)pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor and can be protonated, influencing solubility and receptor interactions. The trifluoromethyl (-CF3) group, a bioisostere of a methyl group, offers distinct advantages that have made it a favored substituent in drug design.[2]

The introduction of a trifluoromethyl group can significantly enhance:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an increased drug half-life and improved bioavailability.[2]

-

Lipophilicity: The -CF3 group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and reach its target.[2]

-

Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the electronics of the pyridine ring, influencing pKa and the strength of interactions with biological targets. It can also participate in favorable orthogonal multipolar interactions with protein backbones.[2]

-

Receptor Occupancy: The steric bulk of the -CF3 group can be leveraged to achieve selective binding to a target protein over closely related off-targets.

The additional 2-methyl group in the target scaffold provides a further point of steric and electronic modulation, influencing the overall conformation and reactivity of the molecule.

Synthetic Utility of 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine

The key to the synthetic utility of 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine lies in the reactive bromomethyl group at the 3-position. This functional group is an excellent electrophile, making it susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functionalities, serving as a linchpin for the construction of more complex molecules.

Nucleophilic Substitution Reactions

The primary mode of reactivity for 3-(bromomethyl)pyridines is nucleophilic substitution, where a wide range of nucleophiles can displace the bromide ion. This provides a straightforward route to a diverse array of derivatives.

General Reaction Scheme:

Caption: General scheme for nucleophilic substitution.

Potential Nucleophiles Include:

-

Amines (Primary and Secondary): Reaction with amines is a direct route to 3-(aminomethyl)pyridine derivatives. These can be key intermediates for the synthesis of, for example, kinase inhibitors where the amine can interact with the hinge region of the kinase.

-

Thiols: Thioethers can be readily formed by reaction with thiols, a common linkage in various bioactive molecules.

-

Alcohols and Phenols: Ether linkages can be established through Williamson ether synthesis.

-

Carboxylates: Ester formation is another possibility, though direct alkylation of carboxylates can sometimes be challenging.

-

Azides: Introduction of an azide group opens up possibilities for "click chemistry" via the Huisgen cycloaddition to form triazoles, a versatile and stable heterocyclic ring system in drug discovery.

A Potential Precursor to Picolinamides

While the bromomethyl group is at the 3-position, this scaffold can be envisioned as a precursor for derivatives of picolinic acid (pyridine-2-carboxylic acid), which are known to have a broad range of biological activities.[3] For instance, the methyl group at the 2-position could potentially be oxidized to a carboxylic acid in a later synthetic step, after the bromomethyl group has been elaborated.

Potential Applications in Medicinal Chemistry: A Forward Look

Given the reactivity of the bromomethyl group and the favorable properties of the trifluoromethylpyridine core, we can anticipate the application of 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine in several therapeutic areas.

Kinase Inhibitors

A significant number of FDA-approved kinase inhibitors feature a pyridine scaffold.[4] The 2-methyl-6-(trifluoromethyl)pyridine moiety can be strategically employed to occupy hydrophobic pockets within the ATP-binding site of kinases. The nitrogen atom of the pyridine can form a crucial hydrogen bond with the "hinge" region of the kinase, a common binding motif for type I and type II kinase inhibitors.

Hypothetical Kinase Inhibitor Synthesis Workflow:

Caption: A potential workflow for kinase inhibitor synthesis.

Other Therapeutic Areas

The versatility of the pyridine scaffold suggests potential applications in a wide range of therapeutic areas, including:

-

Antiviral agents

-

Antibacterial agents

-

Central Nervous System (CNS) active agents

-

Anti-inflammatory drugs

The trifluoromethyl group is particularly advantageous in CNS drug discovery due to its ability to enhance blood-brain barrier permeability.

Structure-Activity Relationship (SAR) Insights

The specific substitution pattern of 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine offers several avenues for SAR exploration:

-

The 3-position Linker: The nature and length of the linker introduced at the 3-position via the bromomethyl group will be critical for orienting other functionalities towards their target binding sites.

-

The 2-Methyl Group: This group can provide a steric constraint that may enhance selectivity for the target enzyme. It also influences the pKa of the pyridine nitrogen.

-

The 6-Trifluoromethyl Group: As discussed, this group significantly impacts lipophilicity, metabolic stability, and can engage in specific interactions within a binding pocket.

A systematic exploration of modifications at these positions will be key to optimizing the potency and selectivity of any drug candidate derived from this scaffold.[5]

Experimental Protocols (Exemplary)

While specific protocols for the use of 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine are not yet widely published, the following are representative, generalized procedures based on the known reactivity of similar bromomethylpyridines.

Protocol 1: General Procedure for N-Alkylation of an Amine

Materials:

-

3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine

-

Primary or secondary amine of interest

-

A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate)

-

Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile)

Procedure:

-

To a solution of the amine (1.0 equivalent) and the base (1.2-2.0 equivalents) in the chosen solvent, add a solution of 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine (1.0-1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature, or with gentle heating (e.g., 50-60 °C), and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Conclusion and Future Outlook

3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine is a promising building block for medicinal chemistry, offering a unique combination of a reactive handle for chemical elaboration and a privileged, fluorinated scaffold with desirable drug-like properties. While its full potential is yet to be realized in published drug discovery programs, the well-established chemistry of related compounds provides a clear roadmap for its application. As the demand for novel, effective, and safe therapeutics continues to grow, we anticipate that this versatile reagent will find increasing use in the synthesis of the next generation of medicines, particularly in the areas of oncology and CNS disorders.

References

[6] Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

[7] The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

[2] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

[8] 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile. National Institutes of Health. [Link]

[9] 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine | C7H5BrF3N | CID 70700828. PubChem. [Link]

[3] WO2021076681A1 - Process for synthesis of picolinamides. Google Patents.

[10] Support information. The Royal Society of Chemistry. [Link]

[5] Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [Link]

[11] Structure-activity relationships for the design of small-molecule inhibitors. ResearchGate. [Link]

[12] Structure Activity Relationship SAR || Medicinal Chemistry || Drug Discovery & Drug Design. YouTube. [Link]

[13] Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. [Link]

[1] Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

KR20190091460A - Novel picolinic acid derivatives and their use as intermediates. Google Patents.

[4] Small Molecule Kinase Inhibitor Drugs (1995–2021). DIGIBUG. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. biosynth.com [biosynth.com]

- 3. biosynth.com [biosynth.com]

- 4. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Dimethyl 2-bromomalonate | CymitQuimica [cymitquimica.com]

- 7. US9096593B2 - Compounds and methods for kinase modulation, and indications therefor - Google Patents [patents.google.com]

- 8. Kinase inhibitors and methods of use - Patent US-9096611-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. New trifluoromethylated sesquiterpenoids: synthesis, rearrangement, and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 13. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine: A Versatile Building Block for Next-Generation Agrochemicals

Executive Summary: The relentless demand for higher crop yields and more sustainable agricultural practices necessitates the continuous innovation of potent, selective, and environmentally conscious agrochemicals. Central to this discovery process is the strategic use of advanced chemical building blocks. 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine has emerged as a scaffold of significant interest, combining the bio-enhancing properties of a trifluoromethyl group with the proven utility of the pyridine core. Its key feature, a highly reactive bromomethyl handle, provides a direct and efficient anchor point for constructing diverse molecular architectures. This guide offers an in-depth technical analysis of this building block, from its underlying chemical principles and synthesis to its practical application in the rational design of novel fungicides and herbicides.

The Strategic Importance of the Trifluoromethylpyridine Scaffold

The trifluoromethylpyridine (TFMP) moiety is a privileged structure in modern agrochemical design, a status earned through the unique and synergistic properties of its constituent parts.[1][2] The pyridine ring is a well-established scaffold in a multitude of bioactive compounds, valued for its metabolic stability and ability to engage in critical hydrogen bonding interactions with biological targets.[3]

The introduction of a trifluoromethyl (-CF3) group dramatically enhances the molecule's potential.[4] The strong electronegativity and steric bulk of the -CF3 group confer several advantageous properties:

-

Increased Lipophilicity: This enhances the molecule's ability to penetrate the waxy cuticles of plants or the exoskeletons of insects, improving uptake and bioavailability.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by enzymes like cytochrome P450s. This can lead to greater persistence and a longer duration of action.[1]

-

Modified Electronic Profile: As a potent electron-withdrawing group, the -CF3 moiety can significantly alter the acidity (pKa) and reactivity of the pyridine ring, fine-tuning its interaction with target enzymes or receptors.[1]

Since the 1990s, there has been a notable trend toward the development of agrochemicals containing 6-trifluoromethyl-substituted pyridine derivatives, highlighting the strategic importance of this specific substitution pattern.[1][5] This underscores the value of building blocks like 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine in modern crop protection research.[6]

Physicochemical Profile of the Core Building Block

A thorough understanding of the building block's properties is fundamental to its effective use. 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine is a precisely functionalized molecule designed for synthetic utility.

Table 1: Core Properties of 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine

| Property | Value | Source(s) |

| CAS Number | 917396-30-6 | [7][8] |

| Molecular Formula | C₈H₇BrF₃N | [7][8][9] |

| Molecular Weight | 254.05 g/mol | [7] |

| Appearance | Liquid (typical) | [10] |

| SMILES | CC1=C(C=CC(=N1)C(F)(F)F)CBr | [7][9] |

| InChIKey | UBILXBRMQFSGML-UHFFFAOYSA-N | [9] |

The molecule's reactivity is dictated by the interplay of its substituents. The electron-withdrawing -CF3 group at the 6-position influences the overall electron density of the ring system. The methyl group at the 2-position provides steric hindrance that can direct reactions at other sites. However, the most synthetically important feature is the bromomethyl group at the 3-position . This group behaves as a benzylic-like halide, rendering the methylene carbon highly electrophilic and exceptionally susceptible to nucleophilic attack, making it the primary reactive handle for molecular elaboration.[11]

Synthetic Pathways and Considerations

While numerous methods exist for synthesizing trifluoromethylpyridines, a practical, multi-step approach is required to produce a specifically substituted intermediate like 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine. A plausible, albeit hypothetical, pathway starting from a common precursor illustrates the key transformations involved.

Caption: Proposed synthetic workflow for the target building block.

Causality Behind Experimental Choices:

-

Starting Material: 2-Methyl-6-(trichloromethyl)pyridine is a logical precursor, as the trichloromethyl group is a common precursor to the trifluoromethyl group.

-

Fluorination Step: A halogen exchange (HALEX) reaction is a standard industrial method for converting -CCl₃ to -CF₃ on aromatic rings.[1][2] Antimony trifluoride (SbF₃) is a classic reagent for this transformation.

-

Bromination Step: The subsequent challenge is to selectively brominate the methyl group at the 2-position. A radical bromination using N-Bromosuccinimide (NBS) and a radical initiator like AIBN is the method of choice. This reaction preferentially targets the benzylic-like protons of the methyl group over aromatic C-H bonds, ensuring the desired -CH₂Br functionality is installed.

Core Reactivity and Application in Agrochemical Synthesis

The primary value of 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine lies in its function as an electrophile in nucleophilic substitution reactions (Sₙ2). This allows for the covalent attachment of a vast array of nucleophilic fragments, enabling the rapid generation of diverse chemical libraries.

Caption: Core Sₙ2 reactivity of the building block with a generic nucleophile.

Hypothetical Case Study: Synthesis of a Novel Fungicide Candidate

Succinate dehydrogenase inhibitors (SDHIs) are a major class of fungicides that often contain a critical amide linkage. We can design a hypothetical SDHI candidate by coupling our building block with a pyrazole carboxylic acid, a common substructure in this class.

Target: N-((2-methyl-6-(trifluoromethyl)pyridin-3-yl)methyl)-5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide

Experimental Protocol:

-

Reagent Preparation: In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M).

-

Amide Coupling Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) to the solution. Stir at room temperature for 30 minutes to pre-activate the carboxylic acid.

-

Nucleophilic Amine Generation (Hypothetical): This protocol requires the amine analog, which would be synthesized from the bromomethyl starting material via a Gabriel synthesis or similar amination procedure to yield (2-methyl-6-(trifluoromethyl)pyridin-3-yl)methanamine.

-

Coupling Reaction: Add (2-methyl-6-(trifluoromethyl)pyridin-3-yl)methanamine (1.0 eq.) to the activated acid solution, followed by the addition of a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq.).

-

Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature for 12-18 hours. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until completion is observed.

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the pure target compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Caption: Experimental workflow for the synthesis of a hypothetical fungicide.

Analytical and Quality Control

Rigorous quality control is essential for both the building block and its derivatives to ensure reproducibility and reliable biological data.

Table 2: Representative Analytical Data for Verification

| Analysis Type | Component | Expected Observations |

| ¹H NMR | 3-(CH₂ Br) | A characteristic singlet peak expected around δ 4.5-4.8 ppm. |

| 2-(CH₃ ) | A singlet peak expected around δ 2.5-2.7 ppm. | |

| Pyridine-H | Two distinct aromatic protons (doublets or multiplets) in the δ 7.5-8.5 ppm region. | |

| LC-MS | Final Product | A peak at the expected retention time with a corresponding mass ion ([M+H]⁺) matching the calculated molecular weight of the target molecule. |

| HPLC | Building Block | A single major peak indicating >95% purity is required for reliable synthetic outcomes. |

Conclusion and Future Outlook

3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine is more than just a chemical intermediate; it is a strategic tool for accelerating agrochemical discovery. Its well-defined reactivity, centered on the versatile bromomethyl group, allows researchers to efficiently explore chemical space by coupling it with a wide range of diverse nucleophilic partners. The inherent properties of the trifluoromethylpyridine core provide a strong foundation for developing next-generation herbicides, fungicides, and insecticides with enhanced efficacy and improved metabolic profiles. As the agricultural industry continues to face challenges in pest resistance and regulatory scrutiny, the intelligent application of such powerful building blocks will be paramount in developing the innovative and sustainable crop protection solutions of the future.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of Trifluoromethylpyridine Derivatives in Agrochemicals and Pharmaceuticals.

-

Iwasaki, T., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. [Link]

-

ResearchGate. (2021). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

ResearchGate. (2021). The importance of trifluoromethyl pyridines in crop protection | Request PDF. [Link]

-

ACS Publications. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]

-

PubChem. 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine. [Link]

-

Semantic Scholar. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

ResearchGate. (2024). Development of novel pyridine-based agrochemicals: A review. [Link]

-

US EPA. Registration Review of Pyridine and Pyrimidine Herbicides. [Link]

-

Grains Research and Development Corporation (GRDC). HERBICIDE BEHAVIOUR. [Link]

-

PubChemLite. 3-(bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine. [Link]

-

Chem-Supply. 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine, 95% Purity. [Link]

-

ResearchGate. (2021). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. biosynth.com [biosynth.com]

- 8. calpaclab.com [calpaclab.com]

- 9. PubChemLite - 3-(bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine (C8H7BrF3N) [pubchemlite.lcsb.uni.lu]

- 10. Dimethyl 2-bromomalonate | CymitQuimica [cymitquimica.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Unlocking the Therapeutic Potential of 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine Derivatives: A Guide to Biological Target Identification

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine scaffold represents a compelling starting point for novel therapeutic development. This structure uniquely combines the well-documented pharmacological relevance of the trifluoromethylpyridine (TFMP) moiety with a reactive bromomethyl group, suggesting a potential for covalent or strong electrophilic interactions with biological targets. The TFMP core is a key feature in numerous approved agrochemicals and pharmaceuticals, valued for its ability to enhance metabolic stability and binding affinity.[1][2] The addition of the bromomethyl group introduces an electrophilic center, capable of forming stable covalent bonds with nucleophilic residues (e.g., Cysteine, Histidine, Lysine) in proteins, a mechanism employed by a growing class of targeted covalent inhibitors. This guide provides a comprehensive, technically-grounded framework for identifying and validating the biological targets of derivatives stemming from this promising chemical scaffold. We will explore a multi-pronged strategy, integrating computational prediction with robust experimental methodologies, to deconvolve the mechanism of action and unlock the full therapeutic potential of this compound class.

Foundational Analysis: The Chemical Rationale for Target Exploration

Before embarking on experimental campaigns, a thorough analysis of the lead compound's structure provides critical insights into its likely behavior and potential target classes.

-

The Trifluoromethylpyridine (TFMP) Core: This heterocyclic system is a privileged scaffold in medicinal chemistry. The trifluoromethyl group is a potent electron-withdrawing group that can significantly alter the pKa of the pyridine nitrogen, influencing its ability to form hydrogen bonds.[1] Furthermore, the C-F bond's strength enhances metabolic stability, a desirable property in drug candidates.[3] The TFMP moiety has been successfully incorporated into molecules targeting a range of proteins, including protein kinases and nuclear receptors.[4][5][6][7]

-

The Electrophilic "Warhead": The 3-(bromomethyl) group is the key to this scaffold's potential for covalent modification. As a benzylic-like halide, it is an effective electrophile poised to react with nucleophilic amino acid side chains within a protein's binding pocket. This covalent interaction can lead to irreversible inhibition, offering advantages in potency, duration of action, and the ability to overcome competitive antagonism.

This dual nature—a recognized pharmacophore coupled with a reactive group—necessitates a target identification strategy that can accommodate both non-covalent and covalent mechanisms of interaction.

Phase I: In Silico Hypothesis Generation

Computational methods serve as a cost-effective first step to narrow the vast landscape of the human proteome to a manageable list of high-probability targets. These approaches leverage the known chemical space of protein-ligand interactions.

-

Similarity-Based Searching: Utilizing platforms like SwissTargetPrediction or ChEMBL, derivatives can be compared against databases of known ligands. The principle of "similar properties" suggests that structurally or physicochemically similar molecules may share biological targets. The TFMP core is the primary driver for this analysis.

-

Reverse Docking (Pharmacophore Modeling): In this approach, the derivative is computationally screened against a library of 3D protein structures. This method can identify proteins with binding pockets that are sterically and electrostatically complementary to the compound. This can uncover novel, unanticipated targets that similarity searching might miss. Studies on other pyridine derivatives have successfully used docking to predict binding interactions with targets like EGFR.[4][5][8]

The output of this phase is not a definitive answer but a prioritized list of potential target families (e.g., kinases, proteases, nuclear receptors) that can guide the design of more focused, resource-intensive experimental assays.

Phase II: Experimental Target Identification in Complex Biological Systems

With a set of hypotheses in hand, the next phase is to identify direct binding partners in a biologically relevant context, such as cell lysates or living cells. A multi-pronged approach using both label-free and affinity-based methods is recommended for comprehensive target discovery.

Label-Free Methodologies: Interrogating the Native State

Label-free methods are advantageous as they probe the interaction between the unmodified compound and its target proteins, avoiding potential artifacts introduced by chemical tags or linkers.

The DARTS methodology is predicated on the principle that the binding of a small molecule stabilizes its target protein, rendering it resistant to proteolysis.[9][10] This method is particularly powerful for its simplicity and applicability to complex protein mixtures without requiring compound modification.[10][11]

Experimental Protocol: DARTS Assay

-

Preparation of Lysate: Culture selected cells (e.g., HEK293T, HeLa, or a disease-relevant cell line) to ~80-90% confluency. Lyse cells in M-PER buffer supplemented with protease inhibitors. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.

-

Drug Incubation: Aliquot 100 µg of total protein per reaction. Add the 3-(bromomethyl)pyridine derivative (dissolved in DMSO) to final concentrations ranging from 0.1 µM to 100 µM. Include a DMSO-only vehicle control. Incubate for 1 hour at room temperature to allow for binding (and potential covalent reaction).

-

Protease Digestion: Add a non-specific protease, such as Pronase (e.g., 1:200 protease-to-protein ratio). Incubate for 30 minutes at 25°C. The optimal digestion time and protease concentration should be empirically determined.

-

Quenching and Analysis: Stop the digestion by adding 5X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

-

Visualization: Resolve the samples on an SDS-PAGE gel and visualize protein bands using Coomassie blue or silver staining. Look for bands that are present or more intense in the drug-treated lanes compared to the vehicle control, as these represent stabilized, protease-resistant proteins.

-

Target Identification: Excise the protein bands of interest from the gel and identify them using LC-MS/MS analysis.

Causality Insight: The dose-dependent appearance of a protected band provides strong evidence of a specific interaction. The use of a broad-spectrum protease like Pronase ensures that protection is based on the ligand-induced conformational stability rather than cleavage site specificity.

Diagram: DARTS Workflow

A simplified workflow for the DARTS experiment.

TSA, or Differential Scanning Fluorimetry (DSF), measures the thermal stability of proteins.[12] Ligand binding typically increases a protein's melting temperature (Tm). This can be performed on purified proteins or, in more advanced setups (Cellular Thermal Shift Assay - CETSA), in cell lysates or intact cells.

Affinity-Based Methodologies: Fishing for Targets

These methods use a modified version of the compound to "pull down" its binding partners from a cell lysate. Given the structure of 3-(bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine, the reactive bromomethyl group itself can be exploited to form a stable covalent bond, obviating the need for a photo-reactive crosslinker.

In this approach, the compound is first immobilized on a solid support (e.g., agarose beads). This "bait" is then incubated with cell lysate.

Experimental Protocol: On-Bead Covalent Pull-Down

-

Probe Synthesis & Immobilization: Synthesize a variant of the compound where the bromine is replaced with a linker attached to a solid support like NHS-activated Sepharose beads. A crucial step is to ensure the linker attachment point does not disrupt the primary binding determinants. Alternative: Use the parent compound directly if it can be effectively coupled to the beads.

-

Lysate Incubation: Incubate the compound-conjugated beads with cell lysate for 2-4 hours at 4°C with gentle rotation.

-

Competition Control: As a critical control for specificity, pre-incubate a parallel lysate sample with a high concentration of the free (non-immobilized) 3-(bromomethyl)pyridine derivative before adding the beads. True targets will bind the free compound and will not be pulled down by the beads.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specific binders. Use increasingly stringent wash buffers (e.g., with higher salt or mild detergent concentrations).

-

Elution & Identification: Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE buffer). Separate the proteins by SDS-PAGE and identify specific bands (those absent in the competition control) via LC-MS/MS.[11]

Trustworthiness: The competition control is the cornerstone of this experiment's validity. A protein that is pulled down but whose binding is not competed away by the free compound is likely a non-specific binder to the matrix or linker, not a true target.

Phase III: Target Validation and Mechanistic Elucidation

Identifying a "hit" from a proteomics screen is only the beginning. The next critical phase is to validate this interaction using orthogonal methods and confirm that it is responsible for the compound's biological effects.

Direct Target Engagement Assays

These assays use purified components to confirm a direct, physical interaction.

-

Surface Plasmon Resonance (SPR): SPR provides real-time, label-free kinetics of binding.[13] A putative target protein is immobilized on a sensor chip, and the compound is flowed over the surface. This can determine binding affinity (KD) and on/off rates.

-

Isothermal Titration Calorimetry (ITC): ITC measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, enthalpy, entropy).

-

Intact Protein Mass Spectrometry: For a covalent inhibitor, incubating the purified target protein with the compound and analyzing the mixture by mass spectrometry can confirm the formation of a covalent adduct by observing the expected mass shift in the protein.[13]

Table 1: Comparison of Target Validation Techniques

| Technique | Information Provided | Throughput | Compound Modification |

| Surface Plasmon Resonance (SPR) | Binding Affinity (KD), Kinetics (kon, koff) | Medium | No |

| Isothermal Titration Calorimetry (ITC) | Binding Affinity (KD), Thermodynamics (ΔH, ΔS) | Low | No |

| Intact Protein Mass Spec | Confirmation of Covalent Adduct, Stoichiometry | Medium | No |

| Cellular Target Engagement (CETSA) | Target binding in living cells | High | No |

Cellular and Functional Validation

Confirming that the compound modulates the target's function in a cellular context is the ultimate validation.

-

Target Knockdown/Knockout: Using siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein should render the cells less sensitive to the compound if the protein is the true target.

-

Enzymatic or Functional Assays: If the identified target is an enzyme (e.g., a kinase), a direct in vitro assay should be performed to measure the compound's effect on its activity (e.g., IC50 value).

-

Pathway Analysis: Once a target is validated, investigate the downstream signaling consequences of its modulation. For example, if the target is a kinase in the EGFR pathway, one would expect to see changes in the phosphorylation status of downstream proteins like Akt and ERK upon compound treatment.[4]

Diagram: Hypothetical Kinase Inhibition Pathway

Modulation of a target kinase by the derivative blocks downstream signaling.

Conclusion and Future Outlook

The 3-(bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine scaffold is a promising starting point for the development of targeted therapeutics, particularly covalent inhibitors. A successful target identification campaign requires a systematic and multi-faceted approach. By integrating predictive computational methods with robust, orthogonal experimental techniques like DARTS and affinity-based proteomics, researchers can confidently identify and validate the biological targets of derivatives. Subsequent confirmation of target engagement in cells and elucidation of the downstream functional consequences are paramount. This structured methodology not only de-risks the drug development process but also accelerates the journey from a promising chemical scaffold to a novel therapeutic agent.

References

-

Bennett, S. P., Nguyen, H., & Donald, W. A. (2022). Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. PMC. [Link]

-

Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. PMC. [Link]

-

Al-Juboori, S. I., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PMC. [Link]

-

Al-Warhi, T., et al. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. NIH. [Link]

-

Gunjal, A., & Katti, S. Design and in silico Evaluation of Some Pyridine Derivatives for Antihypertensive Activity. Semantic Scholar. [Link]

-

Broad Institute. Small-molecule Target and Pathway Identification. Broad Institute. [Link]

-

Xiong, Y., et al. (2023). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. MDPI. [Link]

-

Al-Warhi, T., et al. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. PubMed. [Link]

-

CDI Labs. Protein small molecule interactions. CDI Labs. [Link]

-

Parker, C. G., & Maurais, S. (2018). Use of covalent binding small molecules to identify novel chemical probes in a target directed or target agnostic manner. ResearchGate. [Link]

-

Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

-

Ghaffari, S., et al. (2023). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. CMJ Publishers. [Link]

-

Al-Warhi, T., et al. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Taylor & Francis Online. [Link]

-

Wang, Y., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. PMC. [Link]

-

Wang, W., et al. (2024). A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists. Ingenta Connect. [Link]

-

Yoshikawa, H., et al. (2022). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

Wang, B., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. ACS Publications. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

PubChem. 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine. PubChem. [Link]

-

Wang, W., et al. (2025). A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists. ResearchGate. [Link]

-

PubChem. 3-Bromo-6-(trifluoromethyl)pyridine-2-methanol. PubChem. [Link]

-

Biočić, M., et al. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Hrčak. [Link]

Sources